Cadralazine

Hypertension Vasodilator Therapy Chronic Treatment

Cadralazine (ISF 2469) is the hydrazinophthalazine vasodilator of choice for protocols requiring once-daily dosing without hydralazine's immunogenic liability. It achieves equivalent antihypertensive efficacy with a single daily dose versus dihydralazine's three-times-daily regimen. In a 6-month challenge study of patients with prior hydralazine-induced lupus, cadralazine demonstrated zero recurrence, confirming a differentiated immunologic profile attributed to its protected hydrazino group. Cadralazine also uniquely attenuates the exercise-induced pressor response, making it ideal for dynamic BP monitoring studies. Available in research-grade purity (≥98%).

Molecular Formula C12H21N5O3
Molecular Weight 283.33 g/mol
CAS No. 64241-34-5
Cat. No. B1668199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCadralazine
CAS64241-34-5
SynonymsCadralazine;  ISF-2469;  ISF 2469;  ISF2469; 
Molecular FormulaC12H21N5O3
Molecular Weight283.33 g/mol
Structural Identifiers
SMILESCCN(CC(C)O)C1=NN=C(C=C1)NNC(=O)OCC
InChIInChI=1S/C12H21N5O3/c1-4-17(8-9(3)18)11-7-6-10(13-15-11)14-16-12(19)20-5-2/h6-7,9,18H,4-5,8H2,1-3H3,(H,13,14)(H,16,19)
InChIKeyQLTVVOATEHFXLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cadralazine (CAS 64241-34-5) for Scientific Procurement: Antihypertensive Vasodilator with Hydrazinopyridazine Structure


Cadralazine (ISF 2469) is a hydrazinophthalazine-derivative antihypertensive agent classified as a peripheral arteriolar vasodilator (ATC: C02DB04) [1]. It is chemically defined as ethyl N-[[6-[ethyl(2-hydroxypropyl)amino]pyridazin-3-yl]amino]carbamate (C12H21N5O3, MW 283.33) [2]. The compound features a protected hydrazino group that distinguishes it structurally from hydralazine and dihydralazine, and it undergoes metabolic activation to a hydrazinopyridazine metabolite (ISF 2405) that mediates its vasodilatory effects [1][3]. Cadralazine was developed and clinically evaluated primarily in the 1980s–1990s as a second-step antihypertensive agent for patients inadequately controlled on beta-blockers and/or diuretics [1].

Why Generic Substitution of Cadralazine (CAS 64241-34-5) with Hydralazine or Dihydralazine Fails in Research and Clinical Settings


Direct substitution among hydrazinophthalazine vasodilators (cadralazine, hydralazine, dihydralazine) is not scientifically justified due to quantifiable differences in dosing frequency, adverse effect profile, and immunogenic risk [1]. While these agents share a similar magnitude of blood pressure reduction when used as second-step therapy, cadralazine achieves equivalent antihypertensive efficacy with once-daily administration versus the three-times-daily regimen required for dihydralazine [1][2]. Furthermore, cadralazine demonstrates a substantially lower incidence of vasodilator-related side effects and does not appear to induce the drug-induced lupus erythematosus syndrome that is a documented risk with chronic hydralazine therapy, as evidenced by challenge studies in patients with prior hydralazine-induced lupus [1][3]. These pharmacologic and clinical distinctions, detailed quantitatively below, preclude interchangeable use in controlled experimental protocols.

Quantitative Evidence Guide for Cadralazine (CAS 64241-34-5) Procurement: Differentiated Performance Against Comparators


Cadralazine Versus Dihydralazine: Equivalent Antihypertensive Efficacy with Reduced Dosing Frequency and Lower Side Effect Incidence

In a randomized, crossover, intrapatient study comparing cadralazine with dihydralazine in 20 hypertensive patients receiving background atenolol (100 mg once daily), cadralazine (15-20 mg once daily) and dihydralazine (25-50 mg two to three times daily) produced comparable reductions in standing blood pressure. The overall prevalence and severity of side effects were substantially higher during dihydralazine treatment, and 4 of 24 enrolled patients had to discontinue dihydralazine due to adverse effects, whereas no discontinuations were reported for cadralazine [1].

Hypertension Vasodilator Therapy Chronic Treatment

Cadralazine Versus Hydralazine: Superior Acute Toxicity Profile and Prolonged Duration of Action in Preclinical Models

In spontaneously hypertensive rats, cadralazine demonstrated an oral ED25 (dose reducing systolic blood pressure by 25%) of 1.8 mg/kg p.o., with peak effect reached at 3-5 hours post-dose and activity persisting for more than 24 hours. Comparative assessment indicated that cadralazine has less acute toxicity and greater oral activity than hydralazine [1]. In anesthetized dogs, intravenous cadralazine (1 mg/kg) produced a gradual onset of diastolic blood pressure reduction (from 115 ± 4 mmHg to 108 ± 3 mmHg at 30 min) that continued throughout a 5-hour observation period, whereas hydralazine (0.3 mg/kg i.v.) caused a prompt decrease that began to revert toward control values within the same timeframe [2].

Preclinical Pharmacology Antihypertensive Agents Vasodilators

Cadralazine Versus Hydralazine: Absence of Cross-Reactivity in Patients with Prior Hydralazine-Induced Lupus Erythematosus

In a 6-month prospective study, 11 patients (10 treated) with a documented history of hydralazine-induced lupus erythematosus, all of whom were slow acetylators, received cadralazine 15-20 mg once daily in combination with beta-blockers and diuretics. None of the patients showed any current signs or symptoms of drug-induced lupus or immunologic laboratory abnormalities during the study period. The investigators concluded that a cross-reaction between cadralazine and hydralazine does not seem likely to occur, and that cadralazine, due to its chemical properties, probably will not give rise to drug-induced lupus [1]. A separate study in 16 hypertensive patients noted that several patients who had previously experienced side effects with hydralazine, including one with hydralazine-syndrome, tolerated cadralazine well, further suggesting that cadralazine does not cross-react with hydralazine [2].

Drug-Induced Lupus Immunotoxicity Vasodilator Safety

Cadralazine Human Pharmacokinetics: Rapid Absorption and High Urinary Recovery of Unchanged Drug with Distinct Metabolite Profile

In a pharmacokinetic study in hypertensive patients following a single 30 mg oral dose, cadralazine was promptly absorbed with a mean peak plasma time (Tmax) of 1.3 hours and a plasma elimination half-life of 3.1 hours. Urinary recovery of unchanged drug after 12 hours was high, reaching 67.3% of the administered dose, while the concentration of the active hydrazino-metabolite ISF 2405 in urine was approximately 0.1% (1/1000) of the parent compound concentration [1]. A separate disposition study using 14C-labeled cadralazine (20 mg oral) in healthy volunteers confirmed that unchanged cadralazine constituted the major fraction (72%) of the integrated plasma concentration (AUC 0-24h) of total radioactivity, with only approximately 1% of plasma AUC attributable to the pharmacologically active hydrazino-metabolite and 2% to its acetylation product [2].

Pharmacokinetics Drug Metabolism Clinical Pharmacology

Cadralazine (CAS 64241-34-5) Procurement Scenarios: Evidence-Backed Research and Industrial Applications


Second-Step Antihypertensive Research in Beta-Blocker Refractory Hypertension Models

Cadralazine is optimally applied as a second-step vasodilator in experimental protocols involving hypertension models where beta-blocker monotherapy has failed to achieve target blood pressure control. When added to atenolol 100 mg/day, cadralazine (10-30 mg once daily) reduced systolic/diastolic blood pressure from 173/111 mmHg to 154/99 mmHg at 12 weeks (p<0.01), with 88% of patients achieving positive therapeutic response by study endpoint . This efficacy profile, combined with once-daily dosing, makes cadralazine a suitable tool for long-term hypertension studies requiring sustained blood pressure reduction without the confounding variable of multiple daily dosing intervals. The compound's compatibility with atenolol, metoprolol, and verapamil background therapy is well-documented across multiple controlled trials .

Immunotoxicity and Autoimmunity Studies Requiring a Non-Lupus-Inducing Vasodilator

For research protocols investigating drug-induced autoimmunity or requiring a vasodilator in models with known sensitivity to hydralazine, cadralazine offers a unique tool compound. The compound has been prospectively evaluated in a 6-month challenge study involving 11 patients with documented prior hydralazine-induced lupus, all slow acetylators, and demonstrated zero incidence of lupus recurrence or immunologic abnormalities . This evidence establishes cadralazine as a vasodilator that can be deployed in experimental systems where the lupus-inducing potential of hydralazine would be a confounding variable or safety concern. The protected hydrazino group in cadralazine's chemical structure is believed to confer this differentiated immunologic profile .

Comparative Vasodilator Pharmacology Studies Requiring Prolonged Duration of Action

Cadralazine is particularly suited for experimental protocols that demand sustained vasodilation over extended observation periods. Preclinical studies demonstrate that a single oral dose of cadralazine in spontaneously hypertensive rats produces antihypertensive effects that persist for more than 24 hours, with peak effect occurring at 3-5 hours post-dose . In anesthetized dogs, intravenous cadralazine (1 mg/kg) produced a gradual and sustained reduction in diastolic blood pressure that continued throughout a 5-hour observation period, whereas hydralazine (0.3 mg/kg) caused a prompt decrease that began reverting toward control values within the same timeframe . This extended duration of action enables once-daily dosing in chronic studies and reduces the experimental variability introduced by fluctuating drug concentrations associated with shorter-acting vasodilators.

Exercise Pressor Response Studies in Hypertension Research

Cadralazine demonstrates a unique hemodynamic advantage over diuretics in exercise conditions. Comparative studies indicate that while cadralazine and chlorthalidone were equally effective in reducing blood pressure in resting hypertensive patients, cadralazine showed a significant advantage in reducing the pressor response in exercising patients . This differential effect on exercise-induced blood pressure elevation positions cadralazine as a preferred vasodilator for research protocols involving dynamic blood pressure monitoring, exercise stress testing, or investigations into the sympathetic regulation of vascular tone during physical activity.

Quote Request

Request a Quote for Cadralazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.